
3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 2,6-dimethylphenoxy group attached to a 2-methylpropanoyl chloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2,6-dimethylphenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,6-Dimethylphenol+2-Methylpropanoyl chloride→3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acyl chloride group is hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
科学的研究の応用
3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Industrial Chemistry: Utilized in the production of specialty chemicals and additives.
作用機序
The mechanism of action of 3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acyl donor to form new carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
2,6-Dimethylbenzoyl Chloride: Similar in structure but lacks the ether linkage.
3-(2,6-Dimethylphenoxy)propionyl Chloride: Similar but with a different acyl group.
2,6-Dimethylphenylacetyl Chloride: Similar but with a different position of the acyl group.
Uniqueness
3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride is unique due to the presence of both the 2,6-dimethylphenoxy group and the 2-methylpropanoyl chloride moiety. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The ether linkage provides additional stability and influences the compound’s reactivity towards nucleophiles.
特性
CAS番号 |
93517-82-9 |
|---|---|
分子式 |
C12H15ClO2 |
分子量 |
226.70 g/mol |
IUPAC名 |
3-(2,6-dimethylphenoxy)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C12H15ClO2/c1-8-5-4-6-9(2)11(8)15-7-10(3)12(13)14/h4-6,10H,7H2,1-3H3 |
InChIキー |
WMHWHPQHHSUION-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)
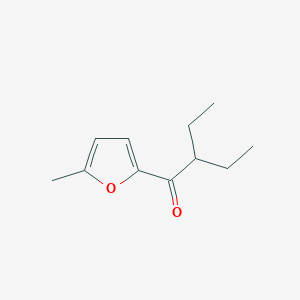
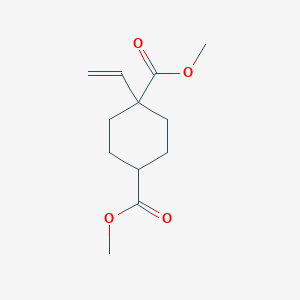

![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
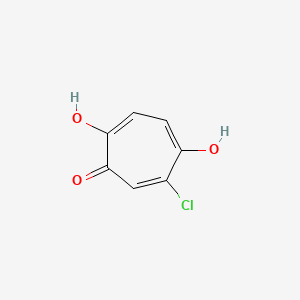
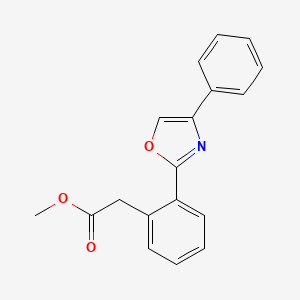


![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
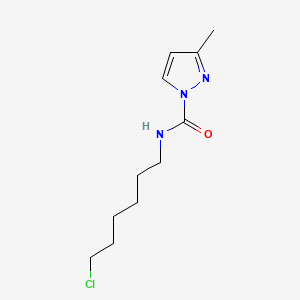
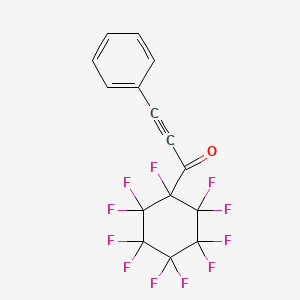
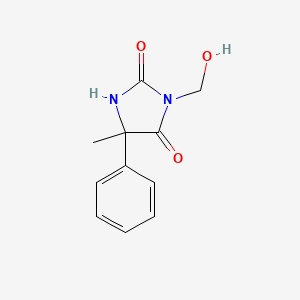
![7-(3,4-Dimethoxyphenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14343232.png)
